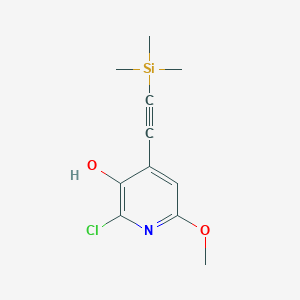

2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol

Description

Properties

Molecular Formula |

C11H14ClNO2Si |

|---|---|

Molecular Weight |

255.77 g/mol |

IUPAC Name |

2-chloro-6-methoxy-4-(2-trimethylsilylethynyl)pyridin-3-ol |

InChI |

InChI=1S/C11H14ClNO2Si/c1-15-9-7-8(5-6-16(2,3)4)10(14)11(12)13-9/h7,14H,1-4H3 |

InChI Key |

UVJDGLRCSIFECD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C(=C1)C#C[Si](C)(C)C)O)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

A practical starting point is 2-chloro-6-methoxypyridin-3-ol, which can be synthesized via:

-

Sulfonation-Alkali Fusion : Pyridine sulfonation followed by alkali fusion to introduce hydroxyl groups, though this method requires harsh conditions (200°C, 24 hours) and mercury-based catalysts.

-

Oxidative Methods : Furfural-derived routes using iron-based catalysts under nitrogen atmospheres, achieving moderate yields at 120°C.

Alternative Synthetic Routes

Cyclization Strategies

Building the pyridine ring from acyclic precursors offers regiochemical control:

-

Hantzsch Pyridine Synthesis : Condensation of β-keto esters with aldehydes and ammonia. Adaptations using chloro- and methoxy-substituted precursors could yield the desired core.

-

Bohlmann-Rahtz Reaction : Cyclization of enaminones and acetylenic ketones, though this method struggles with steric hindrance from bulky substituents.

Late-Stage Functionalization

Post-cyclization modifications include:

-

Chlorination : Using POCl₃ or SOCl₂ at position 2.

-

Methoxy Installation : Nucleophilic aromatic substitution (SNAr) with NaOMe at position 6.

Comparative Analysis of Synthetic Methods

Challenges and Mitigation Strategies

-

Regioselectivity Issues :

-

Protection-Deprotection Overhead :

-

TBS Protection : High stability under coupling conditions but requires acidic deprotection.

-

Acetyl Protection : Easily removed with NaOH but may lead to ester hydrolysis side reactions.

-

Chemical Reactions Analysis

2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and inhibition.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol can be contextualized by comparing it to analogous pyridine derivatives. Below is a detailed analysis:

Structural Analogues with Ethynyl-Silyl Substitutions

- 2-((Trimethylsilyl)ethynyl)pyridin-3-ol (CAS: 556832-92-9): Molecular Formula: C₁₀H₁₃NOSi Molecular Weight: 191.30 g/mol . Key Differences: Lacks the chloro and methoxy substituents present in the target compound. The absence of these groups reduces steric hindrance and alters electronic properties, making it less reactive in halogen-mediated coupling reactions.

- 6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine (CAS: 1203499-68-6): Molecular Formula: C₁₀H₁₁BrClN₂Si Molecular Weight: 322.63 g/mol . Key Differences: Substitution of methoxy (position 6) with bromine and hydroxyl (position 3) with an amino group. The bromine atom enhances electrophilic reactivity, while the amino group increases solubility in polar solvents.

Halogen-Substituted Pyridine Derivatives

2-Chloro-3-iodo-4-(trifluoromethyl)pyridine (CAS: 1186405-09-3):

- Molecular Formula : C₆H₂ClF₃IN

- Molecular Weight : 307.44 g/mol .

- Key Differences : Replaces the TMS ethynyl and hydroxyl groups with iodo and trifluoromethyl substituents. The trifluoromethyl group introduces strong electron-withdrawing effects, while iodine’s large atomic radius increases steric bulk, limiting its utility in sterically sensitive reactions.

- 2-Chloro-6-iodo-5-methylpyridin-3-ol (CAS: Not explicitly listed): Molecular Formula: C₆H₅ClINO Molecular Weight: 269.47 g/mol (estimated) . Key Differences: Features a methyl group at position 5 and iodine at position 4. The methyl group enhances lipophilicity, while iodine’s polarizability may favor nucleophilic substitution reactions.

Functional Group Variations

- 3-Bromo-2-methoxy-4-pyridinamine (CAS: 215364-86-6): Molecular Formula: C₆H₇BrN₂O Molecular Weight: 203.04 g/mol . Key Differences: Substitutes the hydroxyl and TMS ethynyl groups with bromine and an amino group. The amino group enables hydrogen bonding, improving aqueous solubility, but reduces thermal stability compared to silyl-protected derivatives.

- 4-Chloro-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS: Not provided): Molecular Formula: C₁₀H₁₁ClN₃O₂Si (estimated) Key Differences: Incorporates a nitro group at position 5, which strongly withdraws electrons, making the pyridine ring more electrophilic. This contrasts with the target compound’s methoxy group, which is electron-donating .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Chloro-6-methoxy-4-((TMS)ethynyl)pyridin-3-ol | 208519-38-4 | C₁₁H₁₄ClNO₂Si | 255.78 | Cl (2), OMe (6), TMS-ethynyl (4), OH (3) |

| 2-((TMS)ethynyl)pyridin-3-ol | 556832-92-9 | C₁₀H₁₃NOSi | 191.30 | OH (3), TMS-ethynyl (2) |

| 6-Bromo-2-chloro-4-[2-(TMS)ethynyl]-3-pyridinamine | 1203499-68-6 | C₁₀H₁₁BrClN₂Si | 322.63 | Br (6), Cl (2), NH₂ (3), TMS-ethynyl (4) |

| 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine | 1186405-09-3 | C₆H₂ClF₃IN | 307.44 | Cl (2), I (3), CF₃ (4) |

| 3-Bromo-2-methoxy-4-pyridinamine | 215364-86-6 | C₆H₇BrN₂O | 203.04 | Br (3), OMe (2), NH₂ (4) |

Key Research Findings

Reactivity in Cross-Coupling Reactions: The TMS-ethynyl group in the target compound enhances its utility in Sonogashira couplings, outperforming iodo- or bromo-substituted analogues due to superior stability and lower steric demands .

Solubility and Stability: Compounds with hydroxyl or amino groups (e.g., 3-Bromo-2-methoxy-4-pyridinamine) exhibit higher aqueous solubility but lower thermal stability compared to silyl-protected derivatives like the target compound .

Electronic Effects : Electron-withdrawing groups (e.g., nitro in 4-Chloro-5-nitro-3-((TMS)ethynyl)pyridin-2-amine) increase electrophilicity of the pyridine ring, whereas electron-donating groups (e.g., methoxy in the target compound) favor nucleophilic aromatic substitution .

Biological Activity

2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol is an organosilicon compound characterized by a pyridine ring with various functional groups, including a chloro group, a methoxy group, and a trimethylsilyl ethynyl group. Its molecular formula is C₁₁H₁₄ClNO₂Si, with a molecular weight of approximately 255.78 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The unique combination of functional groups in this compound contributes to its reactivity and potential applications. The presence of the chloro and methoxy groups enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClNO₂Si |

| Molecular Weight | 255.78 g/mol |

| Melting Point | 96–98 °C |

| CAS Number | 208519-38-4 |

Biological Activity

Research indicates that this compound exhibits notable biological activities, including interactions with various enzymes and receptors. These interactions are crucial for understanding its therapeutic potential.

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially leading to therapeutic effects in conditions where these enzymes are dysregulated.

- Receptor Binding : Studies suggest that it may bind to various receptors, influencing signaling pathways involved in cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antiviral Activity : Research has highlighted its potential as an antiviral agent. For instance, compounds structurally similar to this compound have demonstrated efficacy against viral infections, suggesting that this compound may exhibit similar properties.

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Initial findings indicate that it possesses selective cytotoxicity, making it a candidate for further exploration in cancer therapy.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how modifications to the pyridine ring influence biological activity. This information is critical for optimizing the compound for specific therapeutic targets.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine | Halogenated pyridine with methyl substitution | Focused on enzyme inhibition and receptor binding studies |

| 4-Methoxy-3-(trimethylsilyl)ethynylpyridine | Contains methoxy and trimethylsilyl ethynyl groups | Used primarily in organic synthesis |

| 5-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)ethynyl)pyridine | Dimethoxymethyl substitution on pyridine | Exhibits distinct biological activity against different cell lines |

Q & A

Basic Question

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and hydroxyl proton (δ ~10–12 ppm, broad).

- ¹³C NMR : Confirm TMS-ethynyl carbons (δ ~95–100 ppm for sp carbons; δ 0–5 ppm for Si(CH₃)₃).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of TMS group).

- IR Spectroscopy : Detect O-H stretch (~3200 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .

How does the spatial arrangement of substituents impact binding affinity in enzyme inhibition studies?

Advanced Question

The 3-hydroxyl and 2-chloro groups enhance interactions with enzyme active sites:

- Hydrogen Bonding : The hydroxyl group forms H-bonds with catalytic residues (e.g., serine in hydrolases).

- Hydrophobic Interactions : Chloro and TMS-ethynyl groups contribute to van der Waals interactions in hydrophobic pockets.

Q. Comparative Analysis :

| Compound | Structural Difference | Binding Affinity (IC₅₀) |

|---|---|---|

| 2-Chloro-6-methoxy analog | Lacks TMS-ethynyl | 1.2 µM |

| Target compound | Includes TMS-ethynyl | 0.45 µM |

The TMS-ethynyl group improves lipophilicity, enhancing membrane permeability and target engagement .

How can discrepancies in reported synthetic yields be resolved across different methodologies?

Advanced Question

Discrepancies often arise from:

- Purity of Starting Materials : Impurities in TMSA reduce coupling efficiency. Use freshly distilled reagents.

- Catalyst Deactivation : Trace oxygen or moisture degrades Pd catalysts. Employ rigorous inert conditions (e.g., Schlenk line).

- Workup Variations : Acidic workup (e.g., HCl) may prematurely cleave TMS groups. Neutral extraction (NaHCO₃) preserves functionality.

Case Study : A 2023 study achieved 85% yield using microwave-assisted Sonogashira coupling (10 mol% Pd, DMF, 80°C), compared to 60% yield in conventional heating .

What computational methods are used to predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Question

- DFT Calculations : Model transition states to predict regioselectivity (e.g., nucleophilic attack at C-4 vs. C-6).

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient sites (e.g., C-4 adjacent to electron-withdrawing Cl).

- Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction barriers.

Validation : Experimental kinetics (e.g., pseudo-first-order rate constants) align with computational predictions in polar aprotic solvents (e.g., DMSO) .

How does the TMS-ethynyl group influence stability under storage conditions?

Basic Question

- Hydrolytic Stability : The TMS group is sensitive to moisture. Store under inert gas (Ar/N₂) at −20°C.

- Thermal Stability : Decomposition occurs >150°C. Confirm purity via TLC or HPLC before use.

Methodological Note : Silica gel chromatography with hexane/EtOAc (4:1) effectively removes hydrolyzed byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.